2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester
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Overview
Description
2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester is an organic compound with a complex structure that includes a furan ring, a tetrahydro group, and a propynyl substituent
Mechanism of Action
Mode of Action
The exact mode of action of “tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate” is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Result of Action
Compounds with similar structures have shown potential as precursors to biologically active natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the esterification of 2-Furancarboxylic acid with 1,1-dimethylethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques such as distillation and recrystallization are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products depending on the oxidizing agent used.
Reduction: The propynyl group can be reduced to an alkyl group using hydrogenation.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding alkyl ester.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Scientific Research Applications
2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxylic acid, methyl ester
- 2-Furancarboxylic acid, ethyl ester
- 2-Furancarboxylic acid, propyl ester
Uniqueness
2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester is unique due to the presence of the tetrahydro and propynyl groups, which confer distinct chemical properties and reactivity compared to other esters of 2-Furancarboxylic acid. These features make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-prop-2-ynyloxolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-5-7-12(8-6-9-14-12)10(13)15-11(2,3)4/h1H,6-9H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHNUEAFAZIUGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCO1)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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